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Introduction
Initially identified in an astrocytoma cell line, S100A16 is a small, acidic, calcium-binding protein

belonging to the S100 family. Comprising 103 amino acids, this protein is highly conserved

among mammals and is expressed in a wide array of human tissues, with particularly high

levels in epithelial cells. S100A16 plays a crucial role in various cellular processes, including

proliferation, differentiation, migration, invasion, and epithelial-mesenchymal transition (EMT).

Its expression is frequently altered in numerous human cancers, where it can function as either

a tumor promoter or suppressor depending on the cancer type. This guide provides a

comprehensive overview of S100A16 gene expression, its regulation by various signaling

pathways, and detailed experimental protocols for its study.

Quantitative Expression Analysis of S100A16
The expression of S100A16 is dynamically regulated and varies significantly between normal

and cancerous tissues. The following tables summarize the observed messenger RNA (mRNA)

and protein expression levels in various human cancers, primarily based on data from The

Cancer Genome Atlas (TCGA) and immunohistochemical studies.

Table 1: S100A16 mRNA Expression in Human Cancers
(TCGA Data)
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Cancer Type
Expression Status in
Cancer vs. Normal Tissue

Associated Prognosis with
High Expression

Bladder Urothelial Carcinoma

(BLCA)
Significantly Increased[1] Poor

Breast Invasive Carcinoma

(BRCA)
Significantly Increased[1] Poor

Cholangiocarcinoma (CHOL) Significantly Increased[1] Data Not Available

Esophageal Carcinoma

(ESCA)
Significantly Increased[1] Data Not Available

Glioblastoma Multiforme

(GBM)
Significantly Increased[1][2] Poor[2]

Kidney Renal Clear Cell

Carcinoma (KIRC)
Significantly Increased[1] Poor[3]

Kidney Renal Papillary Cell

Carcinoma (KIRP)
Significantly Increased[1] Poor[3]

Lung Adenocarcinoma (LUAD) Significantly Increased[1] Poor[3]

Lung Squamous Cell

Carcinoma (LUSC)
Significantly Increased[1] Poor[3]

Thyroid Carcinoma (THCA) Significantly Increased[1] Data Not Available

Head and Neck Squamous

Cell Carcinoma (HNSC)
Decreased[1] Data Not Available

Kidney Chromophobe (KICH) Decreased[1] Data Not Available

Prostate Adenocarcinoma

(PRAD)
Decreased[1] Data Not Available

Colorectal Cancer (CRC) Decreased Good

Pancreatic Adenocarcinoma

(PAAD)
Highly Expressed[3] Poor[3]

Gastric Cancer (GC) Highly Expressed Poor
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Urothelial Bladder Cancer

(UBC)
Highly Expressed Poor

Table 2: S100A16 Protein Expression in Human Cancers
(Immunohistochemistry)

Cancer Type Protein Expression Level Cellular Localization

Colorectal Cancer Moderate to Strong
Cytoplasmic and/or

Membranous[4]

Breast Cancer Moderate to Strong
Cytoplasmic and/or

Membranous[4]

Ovarian Cancer Moderate to Strong
Cytoplasmic and/or

Membranous[4]

Cervical Cancer Moderate to Strong
Cytoplasmic and/or

Membranous[4]

Skin Cancer Moderate to Strong
Cytoplasmic and/or

Membranous[4]

Urothelial Cancer Moderate to Strong
Cytoplasmic and/or

Membranous[4]

Gastric Cancer Moderate to Strong
Cytoplasmic and/or

Membranous[4]

Pancreatic Cancer Moderate to Strong
Cytoplasmic and/or

Membranous[4]

Endometrial Cancer
Few cases with moderate to

strong positivity

Cytoplasmic and/or

Membranous[4]

Lung Cancer
Few cases with moderate to

strong positivity

Cytoplasmic and/or

Membranous[4]

Glioma
Markedly Up-regulated with

increasing grade
Cytoplasmic and Nuclear[2]
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Regulation of S100A16 Gene Expression
The expression of the S100A16 gene is controlled by a complex network of signaling pathways

and transcription factors. The methylation status of the S100A16 promoter region is also a key

regulatory mechanism; hypomethylation has been observed in lung adenocarcinoma,

correlating with increased mRNA expression.[3]

Key Signaling Pathways Regulating S100A16
Several major signaling pathways have been identified to modulate S100A16 expression

and/or are affected by S100A16's function. These include:

PI3K-Akt Signaling Pathway: Activation of this pathway is often associated with S100A16

overexpression in several cancers, promoting cell proliferation and survival.

MAPK/ERK Pathway: S100A16 has been shown to influence the MAPK/ERK signaling

cascade, which is critical for cell growth and differentiation.

JNK/p38 MAPK Pathway: In colorectal cancer, S100A16 is suggested to exert its tumor-

suppressive functions through the JNK/p38 MAPK pathway.

Hippo Signaling Pathway: In glioma, S100A16 acts as a negative regulator of the Hippo

pathway, leading to decreased expression of the tumor suppressor LATS1.

Notch Signaling Pathway: Overexpression of S100A16 in breast cancer cells can up-regulate

the Notch1 signaling pathway, promoting EMT.

Visualizing S100A16 Signaling Networks
The following diagrams, generated using the DOT language, illustrate the key signaling

pathways involving S100A16.
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S100A16 activates the PI3K/Akt signaling pathway.
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S100A16 influences the MAPK/ERK signaling cascade.
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S100A16 activates the JNK/p38 MAPK pathway.
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S100A16 negatively regulates the Hippo pathway.
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S100A16 promotes EMT via the Notch1 pathway.

Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible study of S100A16. The

following section provides step-by-step protocols for common techniques used to analyze

S100A16 expression.

Western Blot Protocol for S100A16 Detection
This protocol outlines the detection of S100A16 protein in cell lysates or tissue homogenates.

1. Sample Preparation:
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Cell Lysates:

Culture cells to the desired confluency.

Wash cells with ice-cold Phosphate-Buffered Saline (PBS).

Lyse cells in RIPA buffer supplemented with protease inhibitors.

Scrape cells and transfer the lysate to a microcentrifuge tube.

Incubate on ice for 30 minutes with periodic vortexing.

Centrifuge at 12,000 x g for 20 minutes at 4°C.

Collect the supernatant containing the protein extract.

Tissue Homogenates:

Excise tissue and immediately snap-freeze in liquid nitrogen.

Homogenize the frozen tissue in RIPA buffer with protease inhibitors using a mechanical

homogenizer.

Follow steps 1.5 to 1.7 for cell lysates.

2. Protein Quantification:

Determine the protein concentration of the lysates using a BCA protein assay kit according to

the manufacturer's instructions.

3. SDS-PAGE and Electrotransfer:

Prepare protein samples by mixing with Laemmli sample buffer and heating at 95°C for 5

minutes.

Load equal amounts of protein (20-40 µg) into the wells of an SDS-polyacrylamide gel.

Run the gel at 100-120V until the dye front reaches the bottom.
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Transfer the separated proteins to a PVDF or nitrocellulose membrane at 100V for 1-2 hours

at 4°C.

4. Immunoblotting:

Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-

Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

Incubate the membrane with a primary antibody against S100A16 (e.g., rabbit polyclonal or

mouse monoclonal) diluted in blocking buffer overnight at 4°C. A typical starting dilution is

1:1000.

Wash the membrane three times for 10 minutes each with TBST.

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary

antibody (e.g., anti-rabbit or anti-mouse IgG) diluted in blocking buffer for 1 hour at room

temperature.

Wash the membrane three times for 10 minutes each with TBST.

5. Detection:

Prepare the enhanced chemiluminescence (ECL) detection reagent according to the

manufacturer's instructions.

Incubate the membrane with the ECL reagent for 1-5 minutes.

Visualize the protein bands using a chemiluminescence imaging system.

Real-Time Quantitative PCR (RT-qPCR) for S100A16
mRNA Expression
This protocol describes the quantification of S100A16 mRNA levels.

1. RNA Extraction:

Extract total RNA from cells or tissues using a TRIzol-based method or a commercial RNA

extraction kit, following the manufacturer's protocol.
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Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

2. cDNA Synthesis:

Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse

transcription kit with oligo(dT) or random primers.

Follow the manufacturer's instructions for reaction setup and thermal cycling conditions.

3. qPCR Reaction:

Prepare the qPCR reaction mixture containing:

SYBR Green Master Mix

Forward and reverse primers for S100A16

cDNA template

Nuclease-free water

Perform the qPCR reaction in a real-time PCR system with the following typical cycling

conditions:

Initial denaturation: 95°C for 10 minutes

40 cycles of:

Denaturation: 95°C for 15 seconds

Annealing/Extension: 60°C for 1 minute

Include a melt curve analysis at the end of the run to verify the specificity of the amplified

product.

4. Data Analysis:

Determine the cycle threshold (Ct) values for S100A16 and a reference gene (e.g., GAPDH,

ACTB).
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Calculate the relative expression of S100A16 using the 2-ΔΔCt method.

Immunohistochemistry (IHC) for S100A16 Localization
This protocol details the detection and localization of S100A16 protein in formalin-fixed,

paraffin-embedded (FFPE) tissue sections.

1. Deparaffinization and Rehydration:

Immerse slides in xylene (or a xylene substitute) two times for 5 minutes each.

Rehydrate the sections through a graded series of ethanol (100%, 95%, 70%) for 5 minutes

each.

Rinse with distilled water.

2. Antigen Retrieval:

Perform heat-induced epitope retrieval (HIER) by immersing the slides in a citrate buffer (pH

6.0) or Tris-EDTA buffer (pH 9.0) and heating in a pressure cooker, water bath, or

microwave.

Cool the slides to room temperature.

3. Staining:

Block endogenous peroxidase activity by incubating the sections in 3% hydrogen peroxide

for 10 minutes.

Rinse with PBS.

Block non-specific binding by incubating with a blocking serum (e.g., 5% goat serum) for 30

minutes.

Incubate with the primary antibody against S100A16 (e.g., rabbit anti-S100A16, 1:200

dilution) overnight at 4°C in a humidified chamber.[5]

Rinse with PBS.
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Incubate with a biotinylated secondary antibody for 30 minutes at room temperature.

Rinse with PBS.

Incubate with a streptavidin-HRP complex for 30 minutes.

Rinse with PBS.

4. Visualization and Counterstaining:

Apply a diaminobenzidine (DAB) substrate solution and incubate until the desired brown

color develops.

Rinse with distilled water.

Counterstain with hematoxylin.

Dehydrate the sections through a graded series of ethanol and clear in xylene.

Mount with a coverslip using a permanent mounting medium.

5. Imaging:

Examine the stained slides under a light microscope and capture images for analysis.

Conclusion
S100A16 is a multifaceted protein with significant implications in both normal physiology and

the pathogenesis of various cancers. Its differential expression and involvement in key

signaling pathways make it a promising biomarker for diagnosis and prognosis, as well as a

potential therapeutic target. The detailed protocols and pathway diagrams provided in this

guide are intended to facilitate further research into the complex roles of S100A16, ultimately

contributing to the development of novel strategies for cancer treatment and other diseases

where its function is implicated.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 14 / 15 Tech Support

https://www.benchchem.com/product/b10800806?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10800806?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. researchgate.net [researchgate.net]

2. S100 Calcium Binding Protein A16 Promotes Cell Proliferation by triggering LATS1
ubiquitin degradation mediated by CUL4A ligase to inhibit Hippo pathway in Glioma
development - PMC [pmc.ncbi.nlm.nih.gov]

3. An Update on S100A16 in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]

4. Expression of S100A16 in cancer - Summary - The Human Protein Atlas [proteinatlas.org]

5. researchgate.net [researchgate.net]

To cite this document: BenchChem. [The Role of S100A16 in Cellular Signaling and Disease:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10800806#sm16-gene-expression-and-regulation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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